

"spectroscopic data of cis-Methyl 2-hydroxycyclohexanecarboxylate"

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Compound of Interest

Compound Name:	Methyl 2-hydroxycyclohexanecarboxylate
CAS No.:	20027-13-8
Cat. No.:	B7798559

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An In-Depth Technical Guide to the Spectroscopic Data of cis-**Methyl 2-hydroxycyclohexanecarboxylate**

Introduction

cis-**Methyl 2-hydroxycyclohexanecarboxylate** (CAS No. 936-03-8) is a pivotal bifunctional molecule utilized extensively in organic synthesis.[1] Its structure, incorporating both a hydroxyl and a methyl ester group on a cyclohexane scaffold, renders it a versatile building block for more complex molecular architectures.[2] This is particularly true in the pharmaceutical and fine chemical industries, where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The defined cis stereochemistry of the hydroxyl and ester groups is often critical for the biological activity and efficacy of the final product, making unambiguous structural confirmation paramount.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize and validate the structure and purity of cis-**Methyl 2-hydroxycyclohexanecarboxylate**. We will delve into the practical and theoretical aspects of

Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus will be on not only presenting the data but also explaining the underlying principles and experimental considerations that ensure trustworthy and reproducible results.

Molecular Structure and Stereochemistry

The fundamental interpretation of any spectroscopic data begins with a thorough understanding of the molecule's structure. The key feature of the target molecule is the cis relative stereochemistry of the substituents at the C1 and C2 positions of the cyclohexane ring. This means both the carbomethoxy group ($-\text{COOCH}_3$) and the hydroxyl group ($-\text{OH}$) reside on the same face of the ring. This fixed spatial relationship is the primary determinant of the unique spectral fingerprint of the molecule, particularly in NMR spectroscopy.

Caption: Molecular Structure with Atom Numbering.

^1H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for confirming the relative stereochemistry of diastereomers. The spatial proximity and orientation of protons in the cis isomer lead to characteristic chemical shifts and through-bond coupling constants (J-values).

Predicted ^1H NMR Data

While specific experimental data can be found in databases such as the Spectral Database for Organic Compounds (SDBS), the following table outlines the predicted signals based on the known structure. The spectrum is typically recorded in a deuterated solvent like chloroform (CDCl_3).

Assigned Proton	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-OH	1.5 - 3.5	Broad Singlet	-	1H
H2 (CH-OH)	3.9 - 4.2	Multiplet	$J \approx 3-5$ Hz (axial-equatorial)	1H
-OCH ₃	~3.7	Singlet	-	3H
H1 (CH-COOR)	2.5 - 2.8	Multiplet	$J \approx 3-5$ Hz (axial-equatorial)	1H
H3, H4, H5, H6	1.2 - 2.2	Complex Multiplets	-	8H

Interpretation and Causality

- **-OCH₃ Singlet:** The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet at approximately 3.7 ppm. Its integration value of 3H is a key identifier.
- **Methine Protons (H1 and H2):** The protons on the carbons bearing the hydroxyl (H2) and ester (H1) groups are the most informative. In the preferred chair conformation, one substituent will be axial and the other equatorial. Due to the cis relationship, the protons H1 and H2 will have an axial-equatorial or equatorial-axial relationship. This leads to a relatively small coupling constant ($J_{1,2}$) of approximately 3-5 Hz, a hallmark of the cis isomer. The corresponding trans isomer would exhibit a large axial-axial coupling (~10-13 Hz).
- **Hydroxyl Proton:** The -OH proton signal is often broad and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding. It typically appears as a broad singlet that will exchange with D₂O.
- **Cyclohexane Ring Protons:** The remaining eight protons on the cyclohexane ring overlap in the upfield region (1.2-2.2 ppm), creating a complex series of multiplets that are often difficult to resolve without advanced 2D NMR techniques.

Experimental Protocol: ^1H NMR

- Sample Preparation: Accurately weigh approximately 5-10 mg of **cis-Methyl 2-hydroxycyclohexanecarboxylate** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 300 MHz Bruker AC-300 instrument or higher.^[1]
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse acquisition.
 - Temperature: 298 K.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.
 - Relaxation Delay: 5 seconds, to allow for full relaxation of all protons.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

^{13}C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule, offering further structural confirmation.

Predicted ^{13}C NMR Data

Assigned Carbon	Predicted δ (ppm)
C=O (Ester)	173 - 176
C2 (CH-OH)	68 - 72
-OCH ₃	~51
C1 (CH-COOR)	45 - 50
C3, C4, C5, C6	20 - 35

Interpretation and Causality

- **Carbonyl Carbon:** The ester carbonyl carbon is the most deshielded, appearing furthest downfield (>170 ppm).
- **Oxygen-Bearing Carbons:** The carbon attached to the hydroxyl group (C2) and the methyl carbon of the ester (-OCH₃) appear in the 50-75 ppm region. The C2 carbon is further downfield due to the direct attachment to the electronegative oxygen of the hydroxyl group.
- **Substituted Ring Carbon:** The C1 carbon, attached to the ester group, is also deshielded relative to the other ring carbons and appears in the 45-50 ppm range.
- **Aliphatic Carbons:** The remaining four carbons of the cyclohexane ring (C3, C4, C5, C6) are in a typical alkane environment and resonate in the upfield region of the spectrum (20-35 ppm).

Experimental Protocol: ¹³C NMR

- **Sample Preparation:** Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 75 MHz for a 300 MHz proton instrument).
- **Acquisition Parameters:**
 - **Pulse Program:** Standard single-pulse with proton decoupling (e.g., zgpg30).

- Temperature: 298 K.
- Spectral Width: 0-200 ppm.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2 seconds.
- Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase correct and reference the spectrum using the CDCl_3 solvent peak ($\delta \approx 77.16$ ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Characteristic IR Absorptions

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3500 - 3200 (broad)	O-H Stretch	Hydroxyl (-OH)
3000 - 2850 (strong)	C-H Stretch	sp^3 C-H bonds
~1735 (strong)	C=O Stretch	Ester Carbonyl
1300 - 1000 (strong)	C-O Stretch	Ester and Alcohol

Interpretation and Causality

- O-H Stretch: The most prominent feature for this molecule is a broad, strong absorption band in the 3500-3200 cm^{-1} region. This is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group.
- C=O Stretch: A very strong, sharp peak around 1735 cm^{-1} unequivocally confirms the presence of the ester carbonyl group.
- C-H Stretch: Strong absorptions just below 3000 cm^{-1} are due to the stretching of the numerous sp^3 -hybridized C-H bonds in the cyclohexane ring and the methyl group.

- C-O Stretches: Strong bands in the fingerprint region ($1300-1000\text{ cm}^{-1}$) correspond to the C-O stretching vibrations of both the alcohol and the ester functionalities.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: As the compound is a liquid or low-melting solid, the simplest method is to prepare a neat sample. Place a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Method: Transmission.
 - Scan Range: $4000 - 400\text{ cm}^{-1}$.
 - Number of Scans: 16-32 scans.
 - Resolution: 4 cm^{-1} .
- Processing: A background spectrum of the clean salt plates should be acquired first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to piece together its structure.

Predicted Mass Spectrometry Data

The molecular formula is $\text{C}_8\text{H}_{14}\text{O}_3$, corresponding to a molecular weight of 158.19 g/mol .^[1] In electron ionization (EI) MS, the molecular ion ($[\text{M}]^+$) may be observed at m/z 158, though it may be weak. The fragmentation pattern is key.

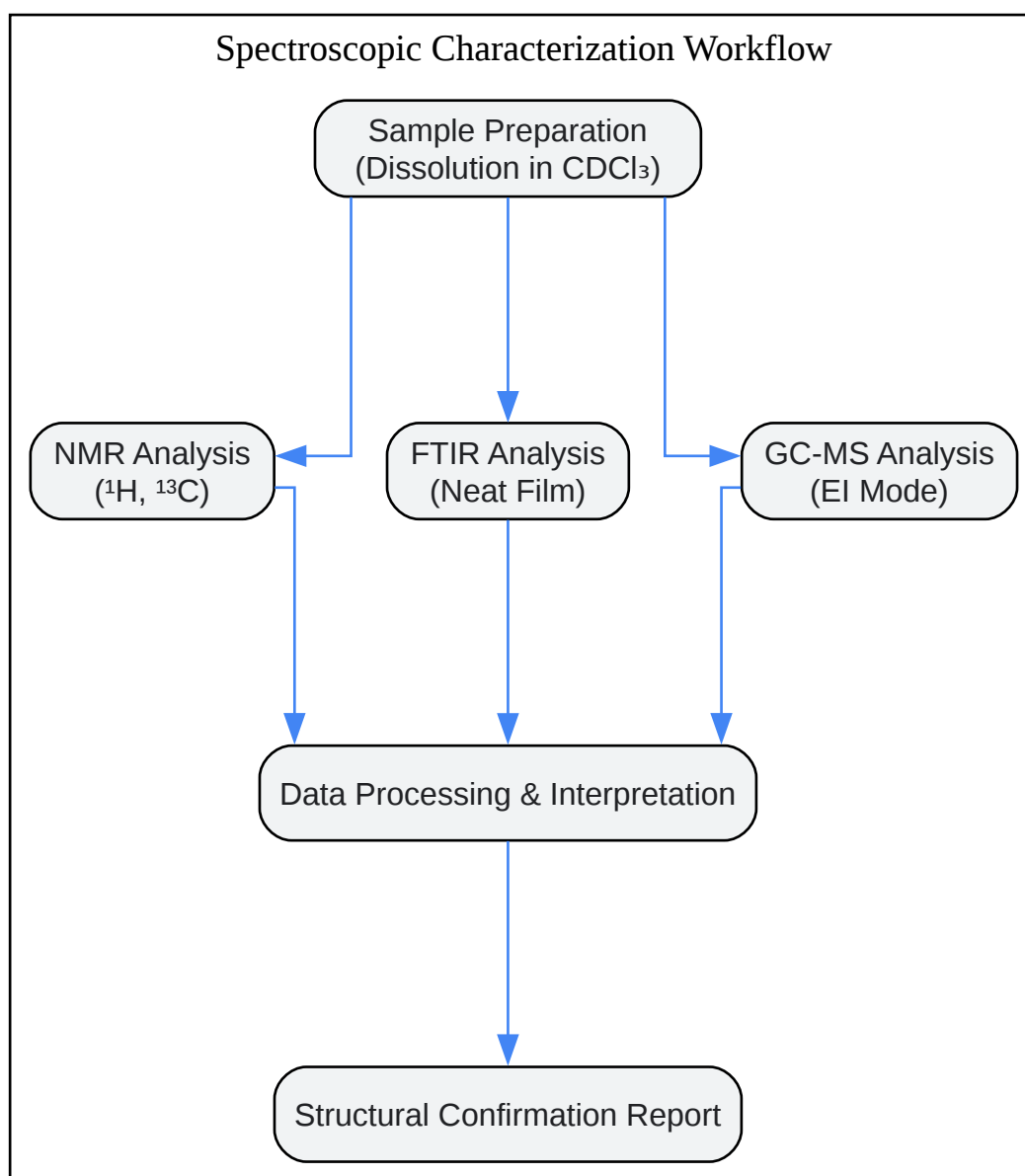
m/z	Proposed Fragment	Notes
158	$[\text{C}_8\text{H}_{14}\text{O}_3]^+$	Molecular Ion (M^+)
127	$[\text{M} - \text{OCH}_3]^+$	Loss of the methoxy radical
126	$[\text{M} - \text{CH}_3\text{OH}]^+$	Loss of a neutral methanol molecule
98	$[\text{C}_6\text{H}_{10}\text{O}]^+$	Retro-Diels-Alder type fragmentation or loss of methyl formate
87	$[\text{C}_4\text{H}_7\text{O}_2]^+$	Alpha-cleavage between C1-C2, fragment contains the ester
55	$[\text{C}_4\text{H}_7]^+$	Further fragmentation of the cyclohexane ring

Note: The base peak is often m/z 87, resulting from a stable acylium ion.[\[3\]](#)

Proposed Fragmentation Mechanism

Upon electron ionization, the molecule loses an electron to form the molecular ion, $[\text{M}]^+$. This high-energy species then undergoes fragmentation through several predictable pathways:

- **Loss of Methanol:** A common pathway for hydroxy esters is the elimination of a neutral molecule of methanol (32 Da) to give a fragment at m/z 126.
- **Alpha-Cleavage:** The bonds adjacent to the carbonyl group are susceptible to cleavage. Cleavage of the C1-C2 bond is particularly favorable, leading to the formation of a resonance-stabilized acylium ion with m/z 87. This is often the most abundant fragment (the base peak).
- **Ring Fragmentation:** The cyclohexane ring itself can fragment, leading to a series of smaller ions, with a prominent peak often seen at m/z 55.



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Caption: General Workflow for Spectroscopic Analysis.

Experimental Protocol: GC-MS

- Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

- GC Parameters:
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.

Conclusion

The comprehensive spectroscopic analysis of **cis-Methyl 2-hydroxycyclohexanecarboxylate** provides a unique and definitive fingerprint for its structural verification. ¹H NMR is crucial for confirming the cis stereochemistry through the observation of small coupling constants between the C1 and C2 protons. ¹³C NMR complements this by confirming the number of unique carbon environments. FTIR spectroscopy provides rapid verification of the essential hydroxyl and ester functional groups, while GC-MS confirms the molecular weight and offers structural insights through a predictable fragmentation pattern, with a characteristic base peak at m/z 87. Together, these techniques form a robust, self-validating system for ensuring the identity, purity, and stereochemical integrity of this important synthetic intermediate, a critical requirement for its application in research and drug development.

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